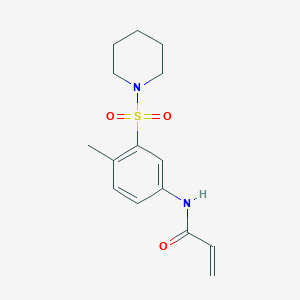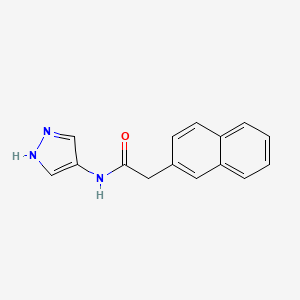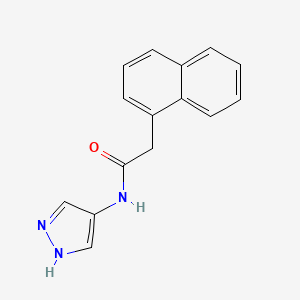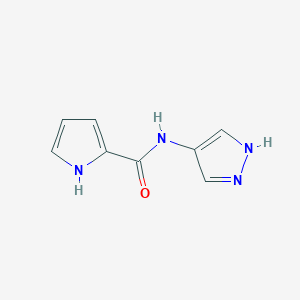
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMU is a white crystalline powder that is soluble in organic solvents and exhibits unique properties that make it a valuable compound in scientific research.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to react with carbonyl compounds to form imines, which can be further converted to amines. It has also been shown to react with isocyanates to form ureas.
Biochemical and Physiological Effects
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been shown to have antioxidant activity and to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents and catalysts. However, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One potential area of research is the development of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea-based catalysts for asymmetric synthesis. Another potential area of research is the use of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Conclusion
In conclusion, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. Further research is needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Synthesemethoden
The synthesis of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of 1-phenyl-3-chloro-2-propanol with 2,2,6,6-tetramethylpiperidine, followed by the reaction of the resulting intermediate with urea. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent for the determination of aldehydes and ketones, as well as a catalyst for various organic reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been used as a ligand for the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLUXLJLIZEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)






![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)